

Technical Guide: HIV-1 Inhibitor-40 (Compound 4ab)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	HIV-1 inhibitor-40	
Cat. No.:	B12405101	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

HIV-1 Inhibitor-40 (Compound 4ab) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the diarylpyrimidine (DAPY) class of antiviral agents. While specific research identifying it by the "Compound 4ab" designation is not publicly available, its chemical structure, 4-[4-[6-amino-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3-methoxyphenyl]benzonitrile, indicates it is a close analogue of the FDA-approved second-generation NNRTI, etravirine. This guide synthesizes the fundamental properties, likely mechanism of action, and relevant experimental methodologies based on extensive research into the DAPY scaffold.

Synonyms: NNRTI 4ab[1]

Core Properties

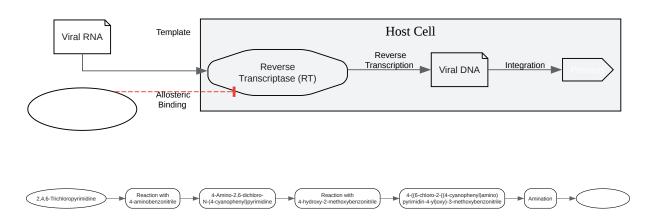
The basic physicochemical properties of **HIV-1 Inhibitor-40** (Compound 4ab) can be derived from its chemical structure.



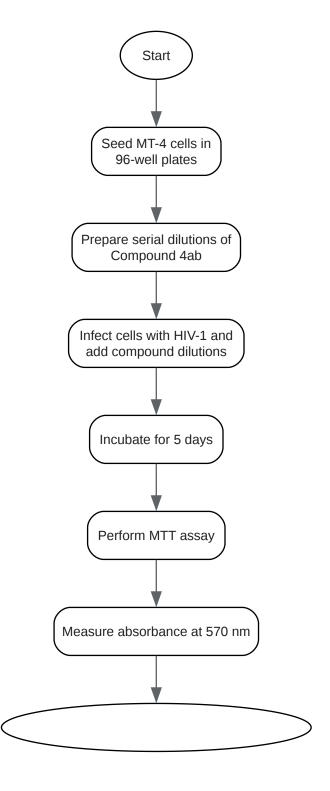
Property	Value	Reference
Molecular Formula	C25H18N6O2	[1]
Molecular Weight	434.4 g/mol	[1]
IUPAC Name	4-[4-[6-amino-2-(4- cyanoanilino)pyrimidin-4- yl]oxy-3- methoxyphenyl]benzonitrile	[1]
ChEMBL ID	CHEMBL5200580	[1]
Class	Diarylpyrimidine (DAPY) NNRTI	Inferred from structure

Mechanism of Action: Non-Nucleoside Inhibition of HIV-1 Reverse Transcriptase

As a member of the DAPY family of NNRTIs, Compound 4ab is a non-competitive inhibitor of HIV-1 reverse transcriptase (RT), a critical enzyme for the viral replication cycle. NNRTIs bind to an allosteric pocket on the RT enzyme, known as the NNRTI binding pocket (NNIBP), which is located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA. The flexibility of the DAPY scaffold allows for multiple conformations, enabling it to be effective against a range of drug-resistant HIV-1 strains.







Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Identification of "dual-site"-binding diarylpyrimidines targeting both NNIBP and the NNRTI adjacent site of the HIV-1 reverse transcriptase PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: HIV-1 Inhibitor-40 (Compound 4ab)].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12405101#hiv-1-inhibitor-40-compound-4ab-basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com